2-[[4-(Difluoromethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]ethyl-ethylcyanamide
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Description
Synthesis Analysis
The synthesis of such compounds often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve difluoromethylation processes . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds . The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .Future Directions
The future directions in the research and application of this compound could involve further exploration of difluoromethylation processes . This includes the development of new methods for the precise site-selective installation of CF2H onto large biomolecules such as proteins . Additionally, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents , which could also be a focus of future research.
Properties
IUPAC Name |
2-[[4-(difluoromethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]ethyl-ethylcyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N4OS/c1-2-16(6-13)3-4-18-10-14-7(9(11)12)5-8(17)15-10/h5,9H,2-4H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXYOSIZSVUYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCSC1=NC(=CC(=O)N1)C(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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